2-Methoxy-4-(methylthio)pyridine-3-boronic acid CAS number
2-Methoxy-4-(methylthio)pyridine-3-boronic acid CAS number
An In-depth Technical Guide to 2-Methoxy-4-(methylthio)pyridine-3-boronic acid
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and drug discovery, the strategic use of functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. 2-Methoxy-4-(methylthio)pyridine-3-boronic acid, identified by its CAS number 1451392-21-4 , has emerged as a significant reagent for this purpose[1]. This guide provides an in-depth technical overview of its properties, synthesis, and applications, with a focus on its utility for researchers and drug development professionals.
The core value of this molecule lies in the unique arrangement of its functional groups on a pyridine scaffold. The boronic acid moiety at the 3-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The methoxy group at the 2-position and the methylthio group at the 4-position modulate the electronic properties of the pyridine ring and offer additional points for potential modification, influencing the pharmacokinetic and pharmacodynamic profiles of derivative compounds.
Physicochemical and Structural Properties
A precise understanding of a reagent's properties is critical for its effective use in synthesis. The key identifiers and characteristics of 2-Methoxy-4-(methylthio)pyridine-3-boronic acid are summarized below.
| Property | Value | Source/Reference |
| CAS Number | 1451392-21-4 | [1] |
| Molecular Formula | C₇H₁₀BNO₃S | [1] |
| Molecular Weight | 199.04 g/mol | Calculated |
| IUPAC Name | (2-methoxy-4-(methylthio)pyridin-3-yl)boronic acid | Derived from structure |
| SMILES | CS(C=C(B(O)O)C(OC)=N1)=C1 | Predicted |
| InChI Key | N/A | Not Available in Searches |
| Typical Form | Solid | Based on related compounds[2] |
| Storage Temperature | 2-8°C or -20°C for long-term | Based on related compounds[2][3] |
Strategic Synthesis: A Plausible Pathway
A plausible synthetic workflow would begin with a suitably substituted pyridine precursor, such as 3-bromo-2-methoxy-4-(methylthio)pyridine.
Caption: Proposed synthetic workflow for the target compound.
Causality in Experimental Choices
-
Halogen-Metal Exchange : The process begins with the reaction of the 3-bromopyridine precursor with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (-78°C)[4]. This low temperature is critical to prevent side reactions and decomposition of the thermally sensitive lithiated intermediate. The bromine atom is selectively exchanged for a lithium atom due to the high reactivity of the C-Br bond.
-
Borylation : The resulting lithiated pyridine is a potent nucleophile. It is then treated with an electrophilic boron source, typically triisopropyl borate (B(OiPr)₃)[4]. The borate ester is chosen for its reactivity and its ability to prevent over-reaction (i.e., the formation of borinate or borate salts).
-
Hydrolysis : The reaction is quenched with an acidic aqueous solution (e.g., HCl). This step hydrolyzes the boronate ester intermediate to yield the final boronic acid product.
Exemplary Synthetic Protocol
The following protocol is a generalized procedure based on analogous preparations[4]. Researchers must adapt and optimize it for the specific substrate.
-
Setup : A flame-dried, three-necked flask is assembled under an inert atmosphere (Nitrogen or Argon) and charged with the 3-bromo-2-methoxy-4-(methylthio)pyridine precursor dissolved in anhydrous tetrahydrofuran (THF).
-
Cooling : The reaction vessel is cooled to -78°C using a dry ice/acetone bath.
-
Lithiation : n-Butyllithium (1.1 equivalents) is added dropwise via syringe, ensuring the internal temperature does not rise significantly. The mixture is stirred at -78°C for 1 hour.
-
Borylation : Triisopropyl borate (1.2 equivalents) is added dropwise. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Workup : The reaction is cooled to 0°C and carefully quenched with 2N HCl. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
Purification : The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired boronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 2-Methoxy-4-(methylthio)pyridine-3-boronic acid in drug development is its role as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, a foundational transformation for constructing biaryl scaffolds common in many pharmaceutical agents[5][6].
The pyridine moiety itself is a privileged structure in medicinal chemistry, and the ability to readily install it onto other complex fragments makes this reagent highly valuable.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.
Self-Validating Protocol: Suzuki-Miyaura Coupling
This protocol outlines a standard procedure that includes internal checks for reaction progress.
-
Reagent Preparation : In a reaction vessel, combine 2-Methoxy-4-(methylthio)pyridine-3-boronic acid (1.2 eq.), the aryl halide coupling partner (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Solvent Addition : Add a degassed solvent system, typically a mixture like 1,4-dioxane and water. The system must be thoroughly degassed via several vacuum/inert gas back-fill cycles to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction : Heat the mixture with vigorous stirring to a temperature between 80-100°C.
-
Monitoring (Self-Validation) : After 1-2 hours, a small aliquot is removed, quenched, and analyzed by TLC or LC-MS. The disappearance of the limiting reagent (typically the aryl halide) and the appearance of a new, higher Rƒ spot (on TLC) or a peak with the expected mass (on LC-MS) validates that the reaction is proceeding. Continue heating until the starting material is consumed.
-
Workup and Purification : Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The product is then purified by column chromatography.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound was not found, data from analogous boronic acids provide a reliable guide to its potential hazards[7][8].
-
Hazard Classification : Typically classified as an irritant.
-
Precautionary Measures :
-
P261 : Avoid breathing dust/fume/gas/mist/vapors/spray[8].
-
P280 : Wear protective gloves, eye protection, and face protection[8].
-
P302+P352 : IF ON SKIN: Wash with plenty of soap and water[8].
-
P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[8].
-
-
Handling : Handle in a well-ventilated area or a chemical fume hood. Avoid dust formation.
-
Storage : Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C or under refrigerated conditions (-20°C) is recommended, often under an inert atmosphere as some boronic acids can be sensitive to air and moisture.
References
-
2-Methoxy-4-(methylthio)pyridine-3-boronic acid . Boroncore. [Link]
-
(2-METHOXY-4-METHYLPYRIDIN-3-YL)BORONIC ACID | CAS . Matrix Fine Chemicals. [Link]
-
2-Methoxy-3-(trifluoromethyl)pyridine-4-boronicacid . Cusabio. [Link]
-
2-Methoxy-4-methylpyridine-3-boronicacid . Cusabio. [Link]
-
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine . PubChem. [Link]
-
The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
2-Methoxy-4-(methylthio)pyrimidin-5-ylboronic acid . Frontier Specialty Chemicals. [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective . PubMed Central (PMC). [Link]
-
3-pyridylboronic acid . Organic Syntheses Procedure. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . MDPI. [Link]
Sources
- 1. 1451392-21-4 | 2-Methoxy-4-(methylthio)pyridine-3-boronic acid | Boroncore [boroncore.com]
- 2. 2-Methoxy-3-pyridinylboronic acid 2-Methoxy-3-pyridineboronic acid [sigmaaldrich.com]
- 3. cusabio.com [cusabio.com]
- 4. orgsyn.org [orgsyn.org]
- 5. nbinno.com [nbinno.com]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
